molecular formula C8H8FNO5S B13630193 4-Fluoro-2-methoxy-5-sulfamoylbenzoicacid

4-Fluoro-2-methoxy-5-sulfamoylbenzoicacid

Cat. No.: B13630193
M. Wt: 249.22 g/mol
InChI Key: SKLKWATVNDKDHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-2-methoxy-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C8H8FNO5S It is a benzoic acid derivative that contains fluorine, methoxy, and sulfamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methoxy-5-sulfamoylbenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of 4-fluoro-2-methoxy-5-sulfamoylbenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-methoxy-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The sulfamoyl group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the fluorine atom.

    Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of the methoxy group.

    Reduction Reactions: Products include amines derived from the reduction of the sulfamoyl group.

Scientific Research Applications

4-fluoro-2-methoxy-5-sulfamoylbenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-fluoro-2-methoxy-5-sulfamoylbenzoic acid involves its interaction with molecular targets such as enzymes or receptors. For example, it may act as an inhibitor of ribonucleotide reductase, an enzyme involved in DNA synthesis . The compound’s functional groups, such as the sulfamoyl and fluorine groups, play a crucial role in its binding affinity and specificity towards the target enzyme. The interaction typically involves hydrogen bonding, electrostatic interactions, and hydrophobic effects.

Comparison with Similar Compounds

4-fluoro-2-methoxy-5-sulfamoylbenzoic acid can be compared with other similar compounds, such as:

    2-chloro-4-fluoro-5-sulfamoylbenzoic acid: Similar structure but with a chlorine atom instead of a methoxy group. It may exhibit different reactivity and biological activity.

    2-methoxy-5-sulfamoylbenzoic acid: Lacks the fluorine atom, which may affect its chemical properties and interactions with biological targets.

    2-fluoro-4-methoxy-5-sulfamoylbenzoic acid: Similar structure but with different positions of the fluorine and methoxy groups, leading to variations in reactivity and applications.

The uniqueness of 4-fluoro-2-methoxy-5-sulfamoylbenzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H8FNO5S

Molecular Weight

249.22 g/mol

IUPAC Name

4-fluoro-2-methoxy-5-sulfamoylbenzoic acid

InChI

InChI=1S/C8H8FNO5S/c1-15-6-3-5(9)7(16(10,13)14)2-4(6)8(11)12/h2-3H,1H3,(H,11,12)(H2,10,13,14)

InChI Key

SKLKWATVNDKDHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.